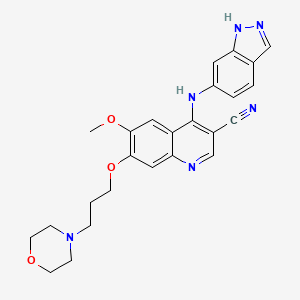

4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile

概要

説明

4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in targeting specific proteins involved in cancer pathways.

準備方法

The synthesis of 4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route often includes:

Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis or Friedländer synthesis.

Functionalization: Introduction of the methoxy group at the 6-position and the morpholinopropoxy group at the 7-position.

Indazole Attachment: The indazole moiety is introduced through nucleophilic substitution reactions.

Final Coupling: The amino group is coupled with the quinoline core to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesizers and high-throughput screening techniques.

化学反応の分析

4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the quinoline and indazole moieties.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

作用機序

The mechanism of action of 4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile involves its binding to specific molecular targets, such as mutant KRAS proteins. This binding can inhibit the activity of these proteins, thereby disrupting cancer cell signaling pathways and leading to cell death . The compound’s structure allows it to form covalent bonds with cysteine residues in the target proteins, enhancing its inhibitory effects.

類似化合物との比較

Similar compounds include other quinoline derivatives and indazole-based molecules. Compared to these, 4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile is unique due to its specific combination of functional groups, which confer enhanced binding affinity and selectivity for mutant KRAS proteins . Other similar compounds include:

Quinolinylmethyl Compounds: Known for their broad-spectrum biological activities.

Indazole Derivatives: Studied for their anti-inflammatory and anticancer properties.

生物活性

The compound 4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile is a novel quinoline derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic areas. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies to present a detailed understanding of its pharmacological profile.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Core Structure : Quinoline with substitutions at positions 4, 6, 7, and 3-carbonitrile.

- Functional Groups :

- Indazole moiety at position 4.

- Methoxy group at position 6.

- Morpholinopropoxy group at position 7.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. The PI3K/Akt signaling pathway , often deregulated in cancers, is a primary target for such compounds. For instance, derivatives related to the indazole scaffold have shown promising results as selective inhibitors of the PI3K isoform, which is crucial in tumor growth and survival .

In a study assessing the biological activity of various quinoline derivatives, it was found that modifications at the C(3) and C(7) positions significantly influenced their inhibitory effects on cancer cell lines. The compound was noted for its ability to inhibit proliferation in several cancer models, demonstrating IC50 values in the low nanomolar range against specific cancer cell lines .

Antimicrobial Activity

In addition to its anticancer properties, quinoline derivatives have been evaluated for antimicrobial activity. The compound was tested against various pathogens, including protozoan parasites such as Plasmodium falciparum and Trypanosoma brucei, showing notable inhibitory effects. The selectivity index (SI) was calculated to assess the ratio of cytotoxicity against human cells versus antiparasitic activity .

The proposed mechanism of action involves multiple pathways:

- Inhibition of PI3K : By targeting the PI3K/Akt pathway, the compound disrupts critical signaling involved in cell survival and proliferation .

- Induction of Apoptosis : Evidence suggests that the compound may induce apoptosis in cancer cells through mitochondrial pathways, leading to increased caspase activity .

- Antiparasitic Mechanism : The interaction with specific targets within protozoan cells has been hypothesized to involve disruption of metabolic processes essential for parasite survival .

Case Studies

- Cancer Cell Line Studies : In vitro studies demonstrated that treatment with the compound led to a significant reduction in cell viability in various cancer cell lines (e.g., breast and colon cancer), with a marked increase in apoptosis markers.

- Protozoan Inhibition : In a series of experiments, the compound exhibited potent activity against P. falciparum with an IC50 value significantly lower than that of traditional antimalarial drugs, indicating potential use as a new therapeutic agent against malaria .

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Selectivity Index |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 0.05 | N/A |

| Anticancer | HCT116 (Colon Cancer) | 0.03 | N/A |

| Antimalarial | Plasmodium falciparum | 0.01 | >100 |

| Antiprotozoal | Trypanosoma brucei | 0.02 | >50 |

特性

IUPAC Name |

4-(1H-indazol-6-ylamino)-6-methoxy-7-(3-morpholin-4-ylpropoxy)quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N6O3/c1-32-23-12-20-22(13-24(23)34-8-2-5-31-6-9-33-10-7-31)27-15-18(14-26)25(20)29-19-4-3-17-16-28-30-21(17)11-19/h3-4,11-13,15-16H,2,5-10H2,1H3,(H,27,29)(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITJETIJBGFZSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC4=C(C=C3)C=NN4)OCCCN5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436499 | |

| Record name | 4-[(1H-Indazol-6-yl)amino]-6-methoxy-7-[3-(morpholin-4-yl)propoxy]quinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263170-58-7 | |

| Record name | 4-[(1H-Indazol-6-yl)amino]-6-methoxy-7-[3-(morpholin-4-yl)propoxy]quinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。